Cas no 1805359-94-7 (4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile)

4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile is a versatile heterocyclic compound featuring a pyridine core functionalized with cyano, difluoromethyl, hydroxyl, and acetonitrile groups. Its unique structure imparts valuable reactivity, making it a useful intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-withdrawing cyano and difluoromethyl groups enhances its potential for nucleophilic substitution reactions, while the hydroxyl group offers further derivatization opportunities. This compound is particularly advantageous in the development of bioactive molecules due to its balanced polarity and stability under various reaction conditions. Its well-defined chemical properties facilitate precise modifications, supporting applications in medicinal chemistry and material science research.
4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile structure
1805359-94-7 structure
Product Name:4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile
CAS No:1805359-94-7
MF:C9H5F2N3O
MW:209.152308225632
CID:4873005
Update Time:2025-08-03

4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile
    • Inchi: 1S/C9H5F2N3O/c10-9(11)7-8(15)6(3-13)5(1-2-12)4-14-7/h4,9,15H,1H2
    • InChI Key: HYRBTRJUNCGIBJ-UHFFFAOYSA-N
    • SMILES: FC(C1C(=C(C#N)C(CC#N)=CN=1)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 316
  • XLogP3: 1.1
  • Topological Polar Surface Area: 80.7

4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029046002-1g
4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile
1805359-94-7 97%
1g
$1,579.40 2022-04-01

Additional information on 4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile

Introduction to 4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile (CAS No. 1805359-94-7)

4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its unique structural features, characterized by a pyridine core substituted with a cyano group, a difluoromethyl group, and a hydroxyl group, make it a versatile intermediate in the synthesis of bioactive molecules. The compound’s molecular formula and chemical properties position it as a promising candidate for further exploration in drug discovery and development.

The CAS No. 1805359-94-7 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. This identifier ensures that researchers across the globe can reliably access and discuss the compound’s properties, synthesis methods, and potential applications without ambiguity.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. Pyridine derivatives, in particular, have been extensively studied due to their prevalence in many pharmacologically active agents. Among these, 4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile stands out due to its structural complexity and the presence of multiple functional groups that can be modified for specific biological activities.

The difluoromethyl group is a key feature of this compound, as it is known to enhance metabolic stability and binding affinity in drug candidates. Additionally, the cyano and hydroxyl substituents provide opportunities for further chemical modifications, such as nucleophilic additions or etherifications, which can lead to novel therapeutic entities. These attributes make the compound a valuable building block in synthetic chemistry.

In the context of contemporary drug discovery, there is a growing emphasis on developing small molecules that can modulate biological pathways with high selectivity and efficacy. 4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile has been explored in several research endeavors as a precursor for more complex molecules targeting various diseases. Its incorporation into pharmacophores has shown promise in preclinical studies, particularly in the inhibition of enzymes involved in inflammatory responses and cancer progression.

The synthesis of 4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Researchers have reported various synthetic routes, including condensation reactions, halogenation processes, and nitrile group introductions. These methods often leverage catalytic systems that enhance reaction efficiency while minimizing side products.

One of the most compelling aspects of this compound is its potential application in the development of antiviral and antibacterial agents. The structural motifs present in 4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile are reminiscent of known bioactive scaffolds that interact with viral proteases or bacterial enzymes. By leveraging computational chemistry tools and high-throughput screening techniques, researchers can rapidly identify derivatives with enhanced biological activity against emerging pathogens.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to improved pharmacokinetic properties, such as increased bioavailability and reduced susceptibility to metabolic degradation. In 4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile, the difluoromethyl group contributes to these favorable characteristics, making it an attractive scaffold for drug development.

Furthermore, the presence of both electrophilic and nucleophilic centers in this compound allows for diverse functionalization strategies. For instance, the cyano group can be reduced to an amine or converted into an ester, while the hydroxyl group can undergo etherification or saponification reactions. These transformations open up numerous possibilities for generating structurally diverse libraries of compounds for screening against disease targets.

Recent studies have also explored the use of 4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile in material science applications beyond pharmaceuticals. Its ability to form coordination complexes with metal ions has been investigated for potential applications in catalysis and luminescent materials. The versatility of this compound underscores its importance not only as a chemical intermediate but also as a precursor for innovative materials with tailored properties.

In conclusion,4-Cyano-2-(difluoromethyl)-3-hydroxypyridine-5-acetonitrile (CAS No. 1805359-94-7) represents a fascinating compound with broad applications in synthetic chemistry and drug discovery. Its unique structural features, coupled with recent advancements in chemical biology and medicinal chemistry, position it as a cornerstone molecule for future research endeavors. As scientists continue to unravel its potential, new therapeutic agents and materials are likely to emerge from its molecular framework.

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